

3-(Tert-Butoxy)-6-Chloropyridazine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Tert-Butoxy)-6-Chloropyridazine

Cat. No.: B091525

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-(Tert-Butoxy)-6-Chloropyridazine**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development. Among these properties, solubility is a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. This guide provides a comprehensive examination of the solubility of **3-(Tert-Butoxy)-6-Chloropyridazine**, a heterocyclic compound of interest in medicinal chemistry.^{[1][2]}

While specific, publicly available quantitative solubility data for this compound is scarce, this guide will equip the research scientist with the foundational knowledge and practical methodologies to predict and, more importantly, experimentally determine its solubility profile. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a self-validating system for the rigorous characterization of **3-(Tert-Butoxy)-6-Chloropyridazine** in various solvent systems.

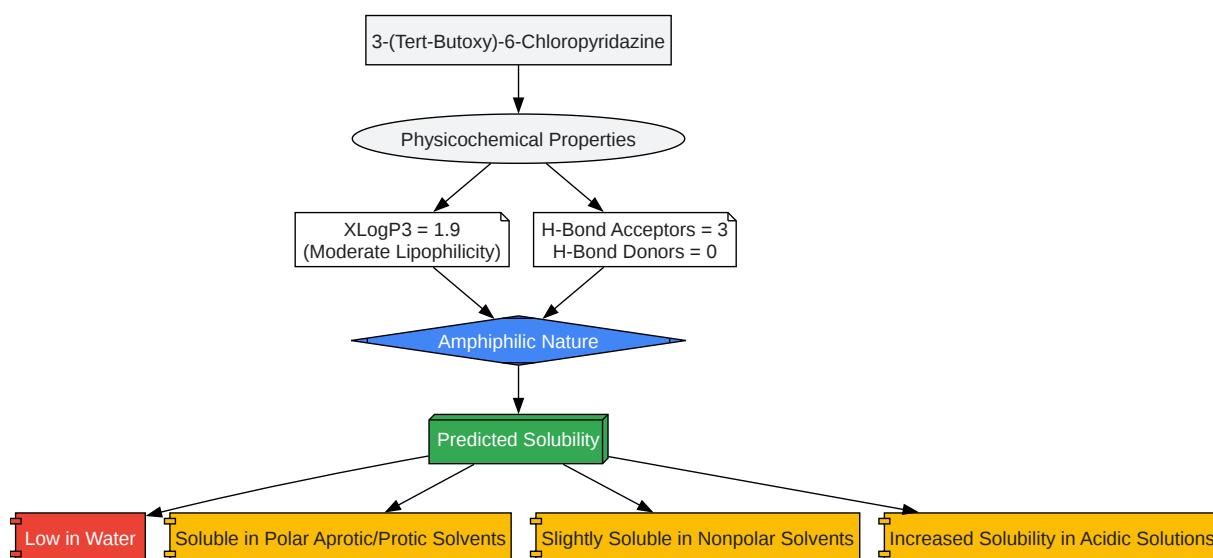
Physicochemical Profile of 3-(Tert-Butoxy)-6-Chloropyridazine

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a guiding tenet.[\[3\]](#)

Table 1: Key Physicochemical Properties of **3-(Tert-Butoxy)-6-Chloropyridazine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClN ₂ O	PubChem CID: 2763957 [4]
Molecular Weight	186.64 g/mol	PubChem CID: 2763957 [4]
Melting Point	97-99°C	ChemicalBook [5]
Appearance	White to off-white solid	ChemicalBook [5]
Computed XLogP3	1.9	PubChem CID: 2763957 [4]
Hydrogen Bond Donors	0	PubChem CID: 2763957 [4]
Hydrogen Bond Acceptors	3 (N, N, O)	PubChem CID: 2763957 [4]

The computed XLogP3 value of 1.9 suggests that **3-(Tert-Butoxy)-6-Chloropyridazine** is moderately lipophilic.[\[4\]](#) The presence of nitrogen and oxygen atoms introduces polarity and hydrogen bond accepting capabilities, while the tert-butyl and chloropyridazine moieties contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile.


Predicted Solubility Profile

Based on its structure and physicochemical properties, we can infer a qualitative solubility profile:

- **Aqueous Solubility:** The molecule's moderate lipophilicity (XLogP3 of 1.9) and lack of hydrogen bond donors suggest that its solubility in water will be low.
- **Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone):** The presence of polar functionalities (the pyridazine ring and the ether oxygen) suggests that it is likely to be soluble in polar aprotic solvents.

- Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents is also expected to be favorable, as they can interact with the polar parts of the molecule.
- Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group and the overall molecular structure suggest some solubility in nonpolar solvents, although likely less than in polar aprotic and protic solvents.
- Acidic and Basic Aqueous Solutions: The pyridazine ring contains basic nitrogen atoms, suggesting that the compound's solubility may increase in acidic aqueous solutions due to the formation of a more soluble salt.

The following diagram illustrates the logical flow for predicting solubility based on molecular characteristics.

[Click to download full resolution via product page](#)

Caption: Predicted solubility of **3-(Tert-Butoxy)-6-Chloropyridazine**.

Experimental Determination of Solubility

The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility of **3-(Tert-Butoxy)-6-Chloropyridazine**.

Materials and Equipment

- **3-(Tert-Butoxy)-6-Chloropyridazine** (solid)
- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- HPLC, GC-MS, or UV-Vis spectrophotometer
- Volumetric flasks, pipettes, and syringes
- Syringe filters (e.g., 0.22 μ m PTFE)
- Scintillation vials or other suitable sealed containers
- Solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, hexane, toluene)

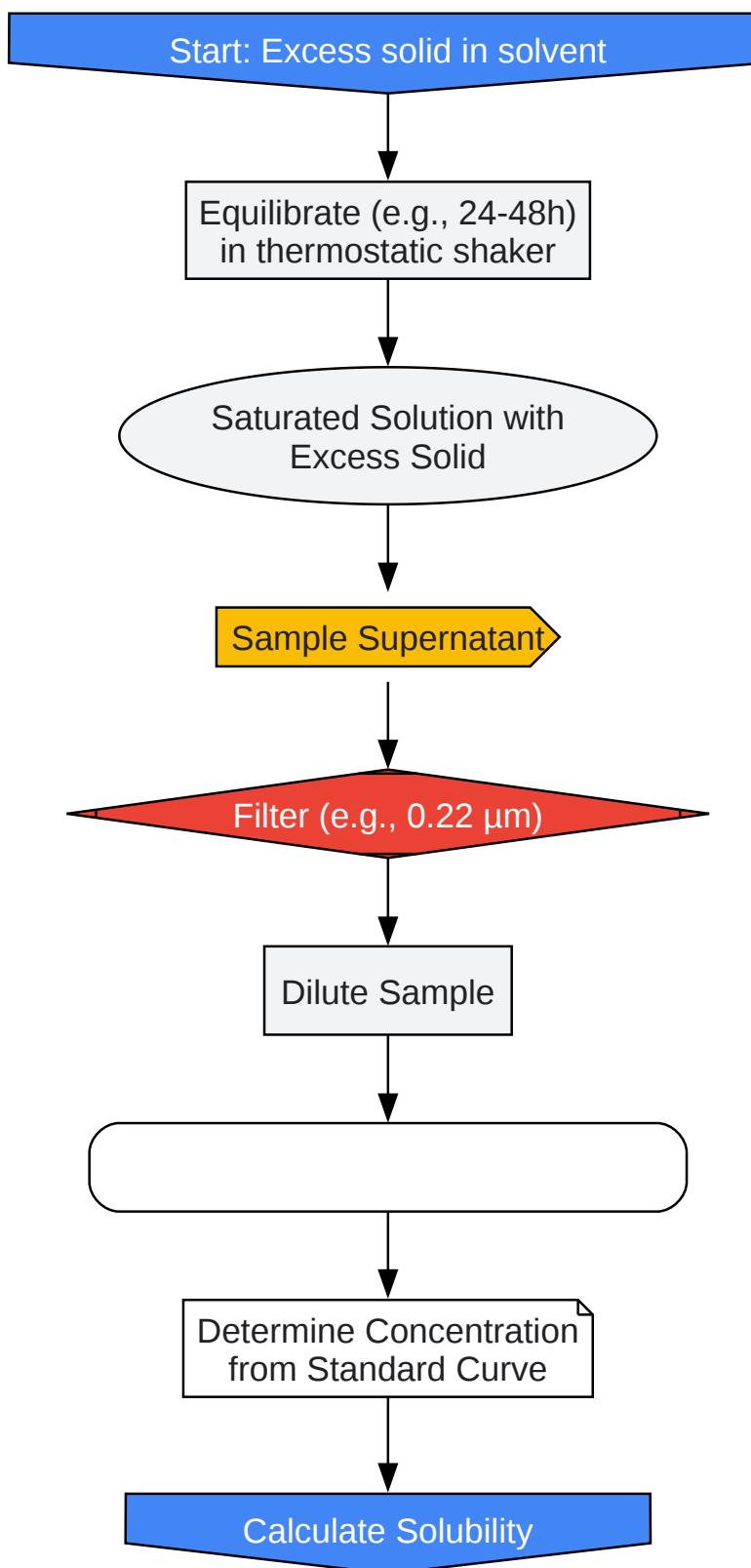
Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

- Add approximately 1-2 mg of **3-(Tert-Butoxy)-6-Chloropyridazine** to a small test tube or vial.
- Add 1 mL of the desired solvent.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 1-2 mg/mL.
- If the solid does not dissolve, the compound is "insoluble" or "sparingly soluble."

Quantitative Solubility Determination (Shake-Flask Method)


The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Protocol:

- Preparation of Stock Solutions (for analytical standard curve):
 - Prepare a concentrated stock solution of **3-(Tert-Butoxy)-6-Chloropyridazine** in a solvent in which it is freely soluble (e.g., DMSO or methanol).
 - Perform serial dilutions to create a series of standards of known concentrations.
- Equilibration:
 - Add an excess amount of solid **3-(Tert-Butoxy)-6-Chloropyridazine** to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical standard curve.
 - Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC, GC-MS, or UV-Vis spectrophotometry).[6][7]
 - Construct a standard curve by plotting the analytical response versus the known concentrations of the standards.
 - Determine the concentration of **3-(Tert-Butoxy)-6-Chloropyridazine** in the diluted samples from the standard curve.
 - Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

The following diagram outlines the workflow for the quantitative solubility determination.

[Click to download full resolution via product page](#)

Caption: Quantitative solubility determination workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format.

Table 2: Example of a Solubility Data Table

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µg/mL)	Solubility (mM)
Deionized Water	25			
PBS (pH 7.4)	25			
Ethanol	25			
Methanol	25			
DMSO	25			
Acetone	25			
Toluene	25			
Hexane	25			

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for **3-(Tert-Butoxy)-6-Chloropyridazine** and for all solvents used. General safety precautions include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoiding inhalation, ingestion, and skin contact.

Conclusion

While direct quantitative solubility data for **3-(Tert-Butoxy)-6-Chloropyridazine** is not readily available in the literature, its physicochemical properties provide a solid basis for predicting its

solubility behavior. This guide offers a robust, step-by-step experimental framework for the empirical determination of its solubility in a range of pharmaceutically and synthetically relevant solvents. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is indispensable for the informed progression of research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. chem.ws [chem.ws]
- 4. 3-(Tert-Butoxy)-6-Chloropyridazine | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(TERT-BUTOXY)-6-CHLOROPYRIDAZINE | 17321-24-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [3-(Tert-Butoxy)-6-Chloropyridazine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091525#3-tert-butoxy-6-chloropyridazine-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com